molecular formula C10H14ClNO3 B1297293 Ethyl 2-(3-aminophenoxy)acetate CAS No. 5544-78-5

Ethyl 2-(3-aminophenoxy)acetate

Cat. No.: B1297293
CAS No.: 5544-78-5
M. Wt: 231.67 g/mol
InChI Key: REIKFBSNZOQHFT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-aminophenoxy)acetate typically involves the reaction of 3-aminophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(3-aminophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-aminophenoxy)acetate is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. The specific placement of the amino group at the third position allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5544-78-5

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

ethyl 2-(3-aminophenoxy)acetate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H

InChI Key

REIKFBSNZOQHFT-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=CC(=C1)N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)N.Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3-nitrophenoxy)-acetic acid ethyl ester (500 mg, 2.22 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (50 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to yield a residue which was purified over neutral alumina using ethyl acetate-hexane to give (3-amino-phenoxy)-acetic acid ethyl ester (330 mg, 77%) as oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 3-nitrophenoxyacetate (10 g) in ethanol (200 ml), iron powder (10 g) and concentrated hydrochloric acid (4.8 ml) was heated at reflux for 5 hours. The solid residue was removed by filtration whilst the mixture was hot, and was washed with warm ethanol. The solvent was evaporated and the residue partitioned between sodium bicarbonate solution and methylene chloride. The aqueous layer was separated and extracted with fresh methylene chloride. The combined organic extracts were dried (MgSO4) and evaporated. The residue was eluted through silica using a 5:3 mixture of hexane and ethyl acetate as eluent to give ethyl 3-aminophenoxyacetate as an orange oil in 66% yield;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

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